molecular formula C8H9NO2S B2835359 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one CAS No. 2172565-28-3

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Cat. No. B2835359
CAS RN: 2172565-28-3
M. Wt: 183.23
InChI Key: MKEGRCVSFNEBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has been reported in the literature, by the cyclocondensation of benzothiazole with ethyl cyanoacetate in the presence of sodium ethoxide/ethanol, or phosphoric acid . This compound was synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150 °C .


Molecular Structure Analysis

The molecular formula of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is C8H9NO2S . The InChI code is 1S/C8H9NO2S .


Chemical Reactions Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives involves several important synthetic methods that might be gathered in six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .

Scientific Research Applications

Antioxidant Properties and Antiproliferative Activity

Research has shown that derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one possess significant antioxidant properties. For instance, novel imino and amino derivatives of 4-hydroxy coumarins, related to the chemical structure of interest, were synthesized and evaluated for their antioxidant potential through various in vitro models. These compounds displayed good antioxidant activity, with specific derivatives demonstrating radical scavenging activity comparable to standard antioxidants like BHT. Additionally, certain derivatives showed promising reducing power, indicating their potential as inhibitors of lipid peroxidation processes (Vukovic et al., 2010). Another study on benzazole substituted iminocoumarins, which share a structural motif with 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, revealed both antioxidative potential and in vitro antiproliferative activity, highlighting their applicability in medicinal chemistry (Perin et al., 2019).

Inhibition of NF-κB Activation

A study on benzoxathiole derivatives, closely related to the compound , demonstrated the ability to inhibit Nuclear Factor-kappaB (NF-κB) activation, a crucial factor in inflammation and cell proliferation. This was achieved by blocking inhibitory κB kinase β (IKKβ), suggesting potential applications in treating inflammatory diseases and conditions associated with NF-κB activation (Kim et al., 2008).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, structurally akin to 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one, were found to modulate intracellular calcium, a critical signal in various cellular processes. This activity suggests potential applications in designing drugs targeting cellular signaling pathways that rely on calcium dynamics (Bourlot et al., 1998).

Antibacterial and Antifungal Properties

Derivatives of 4-imino-2,3-dihydro-1,4lambda^6-benzoxathiin-4-one have also been evaluated for their antimicrobial properties. Amino and imino derivatives of 4-hydroxycoumarins demonstrated not only antioxidant potential but also significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents (Vukovic et al., 2010).

Safety and Hazards

The compound 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGRCVSFNEBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.